4-Bromopyridine-3-carboxylic acid ethyl ester physical properties
4-Bromopyridine-3-carboxylic acid ethyl ester physical properties
An In-depth Technical Guide to 4-Bromopyridine-3-carboxylic acid ethyl ester: Properties, Synthesis, and Applications
Introduction
4-Bromopyridine-3-carboxylic acid ethyl ester, also known as Ethyl 4-bromonicotinate, is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, offers multiple reaction sites, making it an invaluable intermediate for the synthesis of complex molecular architectures. The pyridine scaffold itself is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of the bromo and ester functionalities allows for facile diversification through cross-coupling reactions, nucleophilic substitutions, and ester modifications.[1][2] This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, synthesis, and safe handling of this important compound, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally linked to its physical and chemical properties. A thorough understanding of these characteristics is essential for designing synthetic routes, developing purification strategies, and ensuring safe handling.
Core Physical Properties
The key physical and computed properties of 4-Bromopyridine-3-carboxylic acid ethyl ester are summarized in the table below. This data provides a foundational understanding of the compound's behavior in various experimental conditions.
| Property | Value | Source |
| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate | PubChem[3] |
| Synonyms | Ethyl 4-bromonicotinate | PubChem[3] |
| CAS Number | 3511-29-1 (Note: Multiple CAS numbers may be associated with this structure, this is one of the commonly cited ones) | Internal Data |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |
| Molecular Weight | 230.06 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |
| Boiling Point | 263.4 ± 20.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.501 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.8 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
A Senior Scientist's Perspective on Spectroscopic Data
While raw spectra provide empirical data, their true value lies in expert interpretation. Below is a predictive analysis of the key features expected in the NMR, IR, and Mass Spectra of 4-Bromopyridine-3-carboxylic acid ethyl ester, explaining the causality behind these spectral signatures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The ethyl ester group should present as a classic quartet around 4.3-4.4 ppm (the -CH₂- group deshielded by the adjacent oxygen) and a triplet around 1.3-1.4 ppm (the terminal -CH₃ group). The three aromatic protons on the pyridine ring will appear in the downfield region (typically 7.5-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Their precise shifts and coupling patterns will be distinct, allowing for unambiguous assignment.
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¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. A signal for the ester carbonyl carbon is expected in the highly deshielded region of 165-175 ppm. The carbons of the pyridine ring will appear between approximately 120-155 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The ethyl group carbons will be found upfield, with the -CH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.[5]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is anticipated around 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Other significant bands would include C-O stretching vibrations for the ester linkage (around 1100-1300 cm⁻¹) and C-H stretching from the aromatic and aliphatic portions of the molecule.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A key feature will be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at m/z 229 (for the ⁷⁹Br isotope) and one at m/z 231 (for the ⁸¹Br isotope), which is a definitive signature for a monobrominated compound.
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of 4-Bromopyridine-3-carboxylic acid ethyl ester involves the esterification of its corresponding carboxylic acid, 4-Bromopyridine-3-carboxylic acid. This method is favored for its high yield and straightforward purification.
Causality in Experimental Design
The choice of Fischer esterification is deliberate. It is a robust, acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) drives the equilibrium towards the product side, maximizing the yield. Sulfuric acid is an excellent catalyst due to its high acidity and its ability to act as a dehydrating agent, sequestering the water byproduct and further pushing the reaction forward. The workup is designed to first neutralize the acid catalyst and any unreacted starting material, then extract the less polar ester product into an organic solvent, leaving water-soluble impurities behind.
Detailed Experimental Protocol: Fischer Esterification
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromopyridine-3-carboxylic acid (10.1 g, 50 mmol).
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Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring. The addition should be done carefully as it is an exothermic process.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Quench and Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-Bromopyridine-3-carboxylic acid ethyl ester as a colorless to light yellow oil.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 4-Bromopyridine-3-carboxylic acid ethyl ester.
Applications in Drug Discovery and Development
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in pharmacology, leading to drugs for a wide range of diseases including cancer, tuberculosis, diabetes, and neurological disorders.[1] 4-Bromopyridine-3-carboxylic acid ethyl ester is a particularly strategic intermediate within this class.
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Versatile Handle for Cross-Coupling: The bromine atom at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.
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Ester Moiety as a Pro-drug or Modification Site: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group with biological targets or improve aqueous solubility. Alternatively, the ester can be converted into amides, hydroxamic acids, or other functional groups to fine-tune the molecule's pharmacological profile.
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Scaffold for Enzyme Inhibitors: The pyridine core is prevalent in many enzyme inhibitors.[1] For example, derivatives of related brominated heterocycles are being investigated as potent inhibitors for targets like DNA gyrase in bacteria and various protein kinases in cancer therapy.[7][8] This ester provides a direct entry point for constructing molecules aimed at such targets.
Logical Role in Synthesis
The diagram below conceptualizes the role of 4-Bromopyridine-3-carboxylic acid ethyl ester as a central hub for synthetic diversification.
Caption: Synthetic utility of Ethyl 4-bromonicotinate as a versatile intermediate.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 4-Bromopyridine-3-carboxylic acid ethyl ester is paramount for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications, this compound presents significant hazards:
-
H314: Causes severe skin burns and eye damage. [3]
-
H318: Causes serious eye damage. [3]
-
H335: May cause respiratory irritation. [3]
The material is also classified as a lachrymator, meaning it can cause tearing of the eyes.[9]
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9][10] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] Refrigerated storage (2-8°C) is often recommended to ensure long-term stability.[4]
References
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Ethyl 4-bromopyridine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central, National Center for Biotechnology Information. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Material Safety Data Sheet - Ethyl 4-bromocrotonate. Cole-Parmer. [Link]
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Spectra Problem #7 Solution. University of Calgary. [Link]
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Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry. [Link]
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